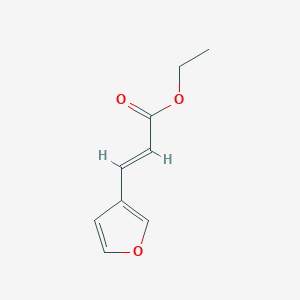

(E)-ethyl 3-(furan-3-yl)acrylate

Description

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

ethyl (E)-3-(furan-3-yl)prop-2-enoate |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h3-7H,2H2,1H3/b4-3+ |

InChI Key |

RFMXFSCCBQNFBK-ONEGZZNKSA-N |

SMILES |

CCOC(=O)C=CC1=COC=C1 |

Isomeric SMILES |

CCOC(=O)/C=C/C1=COC=C1 |

Canonical SMILES |

CCOC(=O)C=CC1=COC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Research indicates that (E)-ethyl 3-(furan-3-yl)acrylate exhibits significant biological activity. It has been studied for its potential antiproliferative effects against various cancer cell lines. A study highlighted its efficacy in inhibiting cell growth through molecular docking analyses, suggesting that it interacts with specific biological targets involved in cancer progression .

- Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, with IC50 values indicating effective dosage levels.

- Molecular Docking Studies : Computational analyses revealed potential binding interactions between the compound and key proteins involved in tumor growth, supporting its role as a lead compound for further drug development.

Applications in Pharmaceuticals

Given its promising biological properties, this compound is being explored as a precursor for synthesizing new pharmaceutical agents. Its derivatives are being investigated for their potential use in treating various diseases, including cancer and inflammatory conditions.

Potential Pharmaceutical Applications

- Cancer Therapeutics : Due to its antiproliferative effects, derivatives of this compound are being designed to enhance selectivity and potency against cancer cells.

- Anti-inflammatory Agents : Research is ongoing to evaluate its anti-inflammatory properties, which could lead to novel treatments for chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The absence of a cyano group in this compound reduces its electrophilicity compared to cyano-substituted analogues (e.g., Ethyl (2E)-2-cyano-3-(2-furyl)acrylate), making it less reactive in nucleophilic additions but more stable under basic conditions.

- Heterocyclic vs. Thiophene analogues (e.g., (E)-Methyl 2-cyano-3-(thiophen-3-yl)acrylate) exhibit distinct electronic properties due to sulfur’s polarizability, favoring applications in conductive polymers.

Physicochemical Properties

- Solubility : The furan-3-yl group imparts moderate polarity, enhancing solubility in polar aprotic solvents (e.g., acetone, THF) compared to purely aromatic analogues like ethyl 3-phenylacrylate.

- Thermal Stability: α,β-unsaturated esters generally decompose above 200°C. Cyano-substituted derivatives exhibit lower thermal stability due to increased reactivity.

Preparation Methods

Chemical Identification and Structural Properties

(E)-Ethyl 3-(furan-3-yl)acrylate (CAS 58963-70-5) is an α,β-unsaturated ester characterized by a furan heterocycle at the β-position. Its molecular formula is C₉H₁₀O₃, with a molar mass of 166.17 g/mol. The (E)-configuration is critical for its biological activity, as geometric isomerism influences binding affinity in medicinal applications. The compound’s structure features a planar acrylate group conjugated to the furan ring, enabling participation in Diels-Alder reactions and serving as a Michael acceptor.

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The most industrially viable method, disclosed in CN111518061A, involves a two-step sequence:

- Alkoxycarbonylation of 3-Bromofuran :

A palladium-catalyzed coupling between 3-bromofuran and ethyl acrylate proceeds under inert atmosphere. Optimal conditions use Pd(PPh₃)₂Cl₂ (5 mol%) in N,N-dimethylformamide (DMF) at 95–100°C, with potassium acetate (3.5 equiv) as base. This yields ethyl 3-(furan-3-yl)acrylate in >90% yield after 12–16 hours.

- Saponification and Acidification :

The intermediate ester undergoes hydrolysis with lithium hydroxide (1.8 equiv) in ethanol/water at 30–35°C, followed by acidification to pH 2–3 with HCl. Crystallization affords (E)-3-(3-furyl)acrylic acid, which is re-esterified if needed.

Key Advantages :

- High Stereoselectivity : The Pd-catalyzed step avoids Z-isomer formation, achieving >99.7% (E)-purity.

- Solvent Sustainability : Substitution of toxic piperidine/pyridine with DMF reduces environmental impact.

Table 1: Optimization of Coupling Conditions

| Catalyst | Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | DMF | CH₃COOK | 95–100 | 96.1 | 99.85 |

| Pd(PPh₃)₄ | 1,4-Dioxane | K₂CO₃ | 95–100 | 94.6 | 99.74 |

| PdCl₂/PPh₃ | DMF | NaOH | 75–80 | 90.2 | 99.65 |

Alternative Pathways

Claisen-Schmidt Condensation

A literature method (Royal Society of Chemistry) employs 1-(furan-3-yl)prop-2-en-1-ol and ethyl acrylate under acidic conditions. While less efficient (70–75% yield), this route avoids transition metals, making it suitable for small-scale laboratory synthesis.

Enzymatic Esterification

Preliminary studies suggest Candida antarctica lipase B can catalyze the transesterification of 3-(furan-3-yl)acrylic acid with ethanol. However, reaction rates remain suboptimal (45% conversion after 72 h).

Reaction Mechanism and Kinetic Analysis

The Pd-mediated coupling follows a Heck-type mechanism:

- Oxidative Addition : Pd⁰ inserts into the C–Br bond of 3-bromofuran.

- Alkene Coordination : Ethyl acrylate binds to the Pd center, forming a π-complex.

- Migratory Insertion : The acrylate inserts into the Pd–C bond, establishing the (E)-configuration via syn-periplanar geometry.

- β-Hydride Elimination : Regeneration of Pd⁰ releases the product and HBr, neutralized by CH₃COOK.

Rate-Limiting Step : Density functional theory (DFT) calculations indicate migratory insertion (Step 3) has the highest activation energy (ΔG‡ = 24.3 kcal/mol).

Process Optimization and Scale-Up Challenges

Catalyst Loading and Recycling

Reducing Pd(PPh₃)₂Cl₂ from 5 mol% to 2 mol% decreases yield to 85.4% but improves cost-effectiveness. Immobilized catalysts (e.g., Pd on activated carbon) are under investigation to facilitate recovery.

Q & A

Q. What are the established synthetic routes for (E)-ethyl 3-(furan-3-yl)acrylate, and how do reaction conditions influence stereoselectivity?

The compound is synthesized via Ru(0)-catalyzed alkenylation of heterocyclic precursors with ethyl acrylate. A key method involves reacting furan derivatives with ethyl acrylate in the presence of [RuCl₂(p-cymene)]₂ and KPF₆ under redox-neutral conditions, yielding the (E)-isomer selectively (46% yield) . Stereoselectivity is ensured by the catalytic system’s preference for trans-addition, confirmed by coupling constants in NMR (e.g., J = 15.8 Hz for the α,β-unsaturated ester). Optimization of solvent polarity, temperature (room temperature), and stoichiometry (4:1 acrylate-to-substrate ratio) minimizes side reactions .

Q. How can chromatographic purification challenges for this compound be addressed?

Flash column chromatography on deactivated silica gel with pentane/Et₂O (75:25) effectively separates the (E)-isomer from unreacted starting materials or (Z)-isomers. Monitoring via TLC (Rf ~0.5 in EtOAc/hexane) ensures purity. For polar byproducts, gradient elution (5–25% EtOAc in hexane) improves resolution .

Q. What spectroscopic techniques are critical for confirming the structure and configuration of this compound?

- 1H/13C-NMR : Key signals include the α,β-unsaturated ester protons (δ 7.96 ppm, d, J = 15.8 Hz; δ 6.23 ppm, d, J = 15.8 Hz) and furan protons (δ 7.45 ppm, d, J = 1.3 Hz) .

- IR : A strong carbonyl stretch at 1685 cm⁻¹ confirms the ester group .

- HRMS : The molecular ion [M+H]+ at m/z 300.1231 matches the theoretical mass .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group, a = 4.6611 Å, b = 19.8907 Å) provides unambiguous confirmation of the (E)-configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds). SHELX programs refine structures, with validation metrics (R-factor < 0.05) ensuring accuracy .

Q. What computational methods validate the electronic properties of this compound for applications in materials science?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model HOMO-LUMO gaps and charge distribution. For example, the furan ring’s electron-rich nature enhances conjugation with the acrylate group, stabilizing the (E)-isomer by ~2.3 kcal/mol compared to the (Z)-form .

Q. How do solvent effects and catalytic systems influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., acetonitrile) stabilize Ru(0) intermediates, enabling C–H functionalization at furan’s β-position. Water-tolerant systems (e.g., Cu(OAc)₂·H₂O co-catalysts) improve sustainability without compromising yield (e.g., 85% in water vs. 90% in DMF) .

Q. What strategies mitigate contradictions in reported spectroscopic data for structurally related acrylates?

Discrepancies in NMR shifts (e.g., δ variation > 0.2 ppm) arise from solvent or concentration differences. Internal referencing (e.g., TMS) and 2D NMR (COSY, HSQC) resolve overlaps. For example, HMBC correlations between furan C-3 (δ 143.4 ppm) and acrylate β-proton (δ 7.96 ppm) confirm connectivity .

Q. How can synthetic byproducts or isomers be analyzed quantitatively?

Reverse-phase HPLC with UV detection (λ = 254 nm) separates (E)- and (Z)-isomers (retention times: 12.3 vs. 14.1 min). Calibration curves using pure standards enable quantification, with detection limits < 0.5% .

Methodological Tables

Table 1. Key Crystallographic Parameters for (E)-Ethyl 2-Cyano-3-(furan-2-yl)acrylate

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a (Å) | 4.6611(2) |

| b (Å) | 19.8907(9) |

| c (Å) | 20.9081(9) |

| β (°) | 91.988(4) |

| V (ų) | 1937.28(15) |

| Z | 8 |

| R-factor | 0.041 |

Table 2. Optimized Reaction Conditions for Ru-Catalyzed Synthesis

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% [RuCl₂(p-cymene)]₂ | ↑ Yield (46% → 52%) |

| Solvent | EtOAc | Minimizes byproducts |

| Temperature | 25°C | Balances kinetics/thermodynamics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.